molecular formula C15H19N3OS B7607987 N-cycloheptyl-5-(thiophen-2-yl)-1H-pyrazole-4-carboxamide

N-cycloheptyl-5-(thiophen-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B7607987
M. Wt: 289.4 g/mol
InChI Key: QWICAHRMFHOLIX-UHFFFAOYSA-N
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Description

N-cycloheptyl-5-(thiophen-2-yl)-1H-pyrazole-4-carboxamide: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a thiophene group and a cycloheptyl group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-cycloheptyl-5-thiophen-2-yl-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c19-15(17-11-6-3-1-2-4-7-11)12-10-16-18-14(12)13-8-5-9-20-13/h5,8-11H,1-4,6-7H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWICAHRMFHOLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=C(NN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-5-(thiophen-2-yl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in the presence of a base such as sodium ethoxide.

    Introduction of the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyrazole intermediate.

    Cycloheptyl Substitution: The cycloheptyl group can be introduced through a nucleophilic substitution reaction, where a cycloheptyl halide reacts with the pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-5-(thiophen-2-yl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles in the presence of a base.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as alkyl halides, in the presence of bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of alkylated pyrazole derivatives.

Scientific Research Applications

N-cycloheptyl-5-(thiophen-2-yl)-1H-pyrazole-4-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-cycloheptyl-5-(thiophen-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-cycloheptyl-5-(thiophen-2-yl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical reactivity and potential biological activities.

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